

# Spectroscopic Analysis of 1,2,3,5-Tetramethylcyclohexane: A Technical Guide

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## Compound of Interest

Compound Name: 1,2,3,5-Tetramethylcyclohexane

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This technical guide provides a summary of available spectroscopic data for **1,2,3,5-tetramethylcyclohexane**. Due to the limited availability of public spectroscopic data for this specific isomer, this document presents the available experimental mass spectrometry data and discusses the expected principles for NMR and IR spectroscopy based on its chemical structure. General experimental protocols for these techniques are also provided.

## Chemical Structure and Stereoisomerism

**1,2,3,5-Tetramethylcyclohexane** is a saturated cyclic hydrocarbon with the molecular formula C<sub>10</sub>H<sub>20</sub>. The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. The four methyl groups can be arranged in several stereoisomeric forms (diastereomers and enantiomers), each of which will produce a unique spectroscopic signature. The available experimental data pertains to the (1R,3S) stereoisomer.

## Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Data:

A gas chromatography-mass spectrometry (GC-MS) spectrum is available for (1R,3S)-**1,2,3,5-tetramethylcyclohexane**[\[1\]](#). The key data is summarized in the table below.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>20</sub>
Molecular Weight	140.27 g/mol
Major Fragments (m/z)	Data not available in summary
Ionization Method	Electron Ionization (EI) - assumed

Interpretation:

In an electron ionization mass spectrum of a saturated hydrocarbon like **1,2,3,5-tetramethylcyclohexane**, the molecular ion peak (M<sup>+</sup>) at m/z = 140 would be expected, although it may be weak. The fragmentation pattern would be characterized by the loss of alkyl fragments. Common fragments would include the loss of a methyl group (M-15), leading to a peak at m/z = 125, and subsequent fragmentation of the cyclohexane ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C).

Note: Specific experimental NMR data for **1,2,3,5-tetramethylcyclohexane** is not readily available in public databases. The following sections describe the expected spectral characteristics.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of a specific stereoisomer of **1,2,3,5-tetramethylcyclohexane** would be complex due to the various non-equivalent protons. The chemical shifts of the methyl protons would likely appear in the upfield region (around 0.8-1.2 ppm). The ring protons would resonate at slightly lower field (typically 1.2-2.0 ppm). The exact chemical shifts and coupling constants

would be highly dependent on the stereochemistry (axial vs. equatorial positions) of the methyl groups and the ring protons.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments in the molecule. For **1,2,3,5-tetramethylcyclohexane**, one would expect to see distinct signals for the methyl carbons and the ring carbons. The chemical shifts of the methyl carbons would be in the range of 15-30 ppm, while the ring carbons would appear between 25-50 ppm. The number of distinct signals would depend on the symmetry of the specific stereoisomer. A recent study on methyl-substituted cyclohexanes highlights the utility of HSQC NMR experiments for the assignment of diastereomers[2].

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Note: Specific experimental IR data for **1,2,3,5-tetramethylcyclohexane** is not readily available in public databases.

Expected Absorptions:

As an alkane, the IR spectrum of **1,2,3,5-tetramethylcyclohexane** is expected to be relatively simple. The most prominent absorption bands would be:

Wavenumber (cm <sup>-1</sup> )	Vibration Type
2850-3000	C-H stretch (sp <sup>3</sup> C-H)
1450-1470	C-H bend (CH <sub>2</sub> and CH <sub>3</sub> )
~1375	C-H bend (CH <sub>3</sub> )

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **1,2,3,5-tetramethylcyclohexane** are not available. However, general procedures for similar

compounds are well-established.

#### NMR Spectroscopy:

A typical protocol for acquiring NMR spectra of a substituted cyclohexane involves dissolving a small amount of the sample (5-25 mg) in a deuterated solvent, commonly deuteriochloroform ( $\text{CDCl}_3$ ), within an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm). The data is acquired on a high-field NMR spectrometer.

#### IR Spectroscopy:

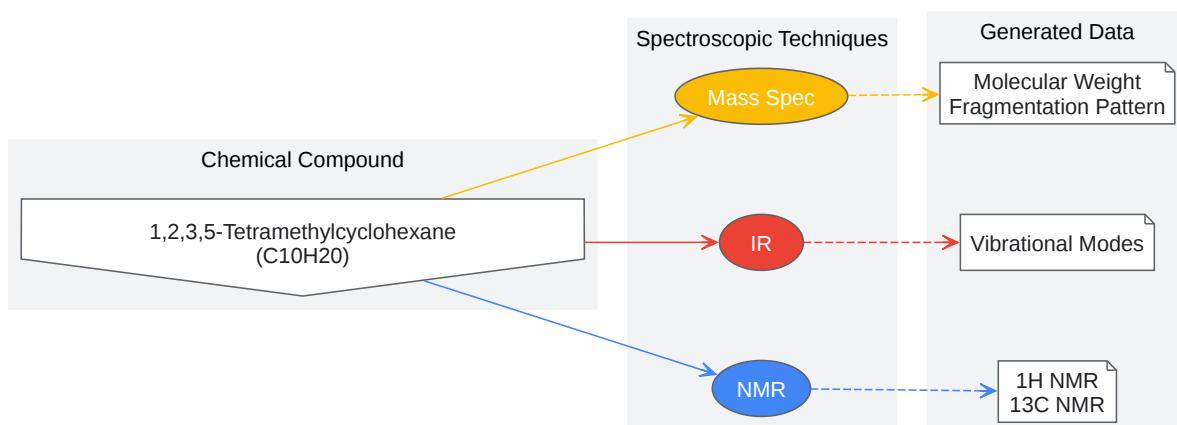
For a liquid sample like **1,2,3,5-tetramethylcyclohexane**, an IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) and mounting the plates in the spectrometer. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal.

#### Mass Spectrometry (GC-MS):

In a GC-MS experiment, the sample is first injected into a gas chromatograph, which separates the components of a mixture. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are detected.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the chemical structure of **1,2,3,5-tetramethylcyclohexane** and the different spectroscopic techniques used for its analysis.



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## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. pubs.acs.org [pubs.acs.org]
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